(1r)-2,2-Difluoro-1-phenylethan-1-amine
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Overview
Description
(1r)-2,2-Difluoro-1-phenylethan-1-amine is an organic compound characterized by the presence of a phenyl group attached to a difluoromethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-2,2-Difluoro-1-phenylethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenylethanamine, is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1r)-2,2-Difluoro-1-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The difluoromethylamine group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction could produce primary or secondary amines.
Scientific Research Applications
(1r)-2,2-Difluoro-1-phenylethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (1r)-2,2-Difluoro-1-phenylethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
(1r)-2,2-Difluoro-1-phenylethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
(1r)-2,2-Difluoro-1-phenylethan-1-thiol: This compound has a thiol group in place of the amine group.
Uniqueness: (1r)-2,2-Difluoro-1-phenylethan-1-amine is unique due to its specific combination of a difluoromethylamine group with a phenyl ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9F2N |
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Molecular Weight |
157.16 g/mol |
IUPAC Name |
(1R)-2,2-difluoro-1-phenylethanamine |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2/t7-/m1/s1 |
InChI Key |
DYKGDAUEEKXLNO-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N |
Origin of Product |
United States |
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